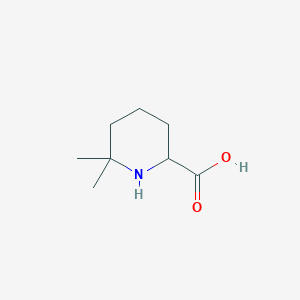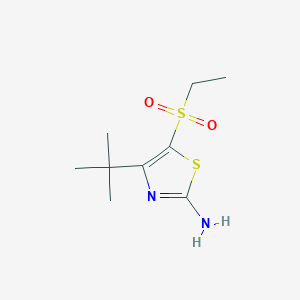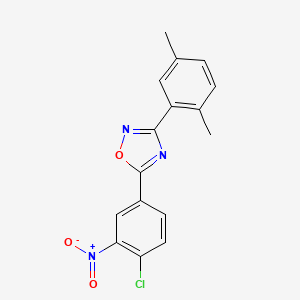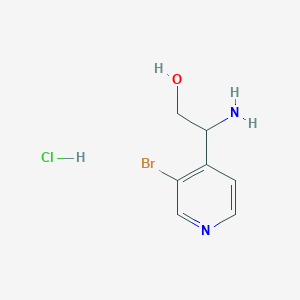
(2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazol-5-yl)methanamine is a synthetic organic compound that features a unique combination of a pyrrolidine ring, a trifluoromethyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazol-5-yl)methanamine typically involves multi-step organic reactions. One common method involves the reaction of a thiazole derivative with a pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazol-5-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(2-(Pyrrolidin-1-yl)-4-methylthiazol-5-yl)methanamine: Similar structure but with a methyl group instead of a trifluoromethyl group.
(2-(Pyrrolidin-1-yl)-4-chlorothiazol-5-yl)methanamine: Contains a chlorine atom instead of a trifluoromethyl group.
(2-(Pyrrolidin-1-yl)-4-phenylthiazol-5-yl)methanamine: Features a phenyl group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)thiazol-5-yl)methanamine imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications compared to similar compounds.
Properties
Molecular Formula |
C9H12F3N3S |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
[2-pyrrolidin-1-yl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine |
InChI |
InChI=1S/C9H12F3N3S/c10-9(11,12)7-6(5-13)16-8(14-7)15-3-1-2-4-15/h1-5,13H2 |
InChI Key |
GRNSTMQXFYAPOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(S2)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((2,6-Dimethylmorpholino)methyl)-2-(3-iodophenyl)benzo[d]oxazole](/img/structure/B11783713.png)


![6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11783728.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11783739.png)

![4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole](/img/structure/B11783749.png)



![6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11783776.png)


